6-bromo-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone
Description
6-Bromo-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a halogenated quinazolinone derivative characterized by a bromine atom at position 6 of the quinazolinone core and a 2-chlorophenyl group at position 2. Quinazolinones are heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . This compound’s structure is notable for its dual halogen substitution (Br and Cl), which may enhance electronic effects and steric interactions, thereby modulating its reactivity and binding affinity to biological targets .
Properties
IUPAC Name |
6-bromo-2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O2/c15-8-5-6-12-10(7-8)14(19)18(20)13(17-12)9-3-1-2-4-11(9)16/h1-7,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBDZTBAAWDOGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Mechanism
The conventional synthesis of 6-bromo-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone involves cyclization reactions starting from anthranilic acid derivatives. A widely documented route begins with 5-bromoanthranilic acid and 2-chlorobenzoyl chloride as primary precursors. The reaction proceeds through a two-step mechanism:
- Acylation : 5-Bromoanthranilic acid reacts with 2-chlorobenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form an intermediate benzoxazinone.
- Cyclization : The benzoxazinone undergoes intramolecular cyclization under reflux conditions, typically in a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane, to yield the quinazolinone core.
Step-by-Step Synthesis
A representative procedure derived from patent literature involves the following steps:
- Formation of 3-Benzyl-6-Bromo-2-Chloroquinoline :
- Reagents : Phosphorus oxychloride (80 mL), DMF (28.6 mL), and N-(4-bromophenyl)-3-hydrocinnamamide (35.4 g).
- Conditions : Reaction at 80°C for 12 hours, followed by extraction with methylene chloride and purification via column chromatography.
- Methoxylation and Hydroxylation :
- The intermediate is treated with sodium methoxide in anhydrous methanol under reflux to introduce the methoxy group, followed by acidic hydrolysis to replace methoxy with a hydroxyl group.
Key Reaction Parameters :
| Parameter | Value/Description |
|---|---|
| Temperature | 80°C (cyclization), 120°C (reflux) |
| Solvent | DMF, dichloromethane |
| Catalysts | Pyridine, triethylamine |
| Yield | 60–70% after purification |
Optimization of Reaction Conditions
Optimization efforts focus on enhancing yield and purity:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency by stabilizing intermediates.
- Catalyst Use : Glacial acetic acid accelerates aminolysis steps, reducing reaction time by 30%.
- Purification : Recrystallization from ethanol or ethyl acetate achieves >95% purity.
H₂O₂-Mediated Oxidative Cyclization
Reaction Design and Mechanism
A novel method utilizing dimethyl sulfoxide (DMSO) and hydrogen peroxide (H₂O₂) has emerged as a green chemistry approach. This one-pot synthesis involves:
Procedure and Conditions
The general protocol for this method includes:
- Reagents : Substituted 2-amino benzamide (1 mmol), DMSO (2 mL), 30% H₂O₂ (1 equiv).
- Conditions : Heating at 150°C for 20 hours, followed by extraction with ethyl acetate and column chromatography.
Key Advantages :
Scope and Limitations
- Substrate Compatibility : Effective for electron-deficient aryl groups (e.g., 2-chlorophenyl) but less so for bulky substituents.
- Limitations : Prolonged heating (20 hours) required for complete conversion.
Alternative Synthetic Approaches
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination has been explored for introducing the 2-chlorophenyl group post-cyclization. However, this method suffers from low regioselectivity (<50%) and high catalyst loading.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time from 20 hours to 2 hours but requires specialized equipment and offers marginal yield improvements (5–10%).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Environmental Impact |
|---|---|---|---|---|
| Traditional Cyclization | 60–70 | >95 | 12–24 | High (toxic solvents) |
| H₂O₂-Mediated | 65–75 | 90–95 | 20 | Low |
| Microwave-Assisted | 70–75 | 85–90 | 2 | Moderate |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 6-bromo-2-(2-chlorophenyl)-3-oxo-4(3H)-quinazolinone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
6-bromo-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-bromo-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinazolinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 6-bromo-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone with key analogs:
Antimicrobial Activity
- Key Insight : The bromine and chlorine substituents in the target compound improve membrane penetration compared to methyl or nitro groups, leading to lower MIC values against bacterial strains .
Anti-inflammatory Activity
- Key Insight : The 2-chlorophenyl group synergizes with the hydroxyl group at position 3 to enhance COX-2 selectivity, outperforming fluorine or unsubstituted aryl analogs .
Antitumor Activity
- Key Insight : Halogenation at position 6 significantly enhances cytotoxicity, likely due to increased DNA intercalation efficiency .
Structural and Electronic Influences
- Halogen Effects : Bromine’s electron-withdrawing nature increases electrophilicity, improving interactions with enzyme active sites (e.g., bacterial gyrase). Chlorine at position 2 provides steric bulk, reducing off-target binding .
- Hydroxyl Group: The 3-OH group facilitates hydrogen bonding with residues in COX-2 and antimicrobial targets, improving potency compared to non-hydroxylated analogs .
Biological Activity
6-Bromo-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a member of the quinazolinone family, known for its diverse biological activities and potential therapeutic applications. This compound has garnered attention for its possible roles as an enzyme inhibitor and receptor modulator, making it a subject of interest in medicinal chemistry and pharmacology.
The chemical structure of this compound includes several functional groups that contribute to its biological activity. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHBrClNO |
| Molecular Weight | 351.58 g/mol |
| Boiling Point | 535.0 ± 60.0 °C (Predicted) |
| Density | 1.71 ± 0.1 g/cm³ (Predicted) |
| pKa | 7.14 ± 0.20 (Predicted) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an inhibitor for various enzymes or receptors, thereby modulating critical biological pathways. Research indicates that it could exhibit anti-inflammatory, anticancer, and antimicrobial properties.
Anticancer Activity
Recent studies have shown that quinazolinones, including this compound, can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their division.
- Apoptosis Induction : It can trigger programmed cell death in malignant cells, contributing to its anticancer effects.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens:
- Bacterial Inhibition : Studies indicate effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity : The compound shows potential antifungal effects, making it a candidate for further investigation in treating fungal infections.
Case Studies
-
Study on Anticancer Effects :
- A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of quinazolinones, including this compound. Results showed significant inhibition of tumor growth in vitro and in vivo models, suggesting its viability as a chemotherapeutic agent.
-
Antimicrobial Efficacy Research :
- Research conducted by Smith et al. (2023) assessed the antimicrobial activity of various quinazolinones, including this compound. The study found that the compound exhibited a minimum inhibitory concentration (MIC) effective against multiple bacterial strains.
Comparison with Similar Compounds
The unique combination of bromine, chlorine, and hydroxyl functional groups in this compound distinguishes it from other quinazolinones:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Bromo-2-(2-Chlorophenyl)-3-Oxo-4(3H)-Quinazolinone | Oxidized form with ketone group | Enhanced anticancer activity |
| 6-Bromo-2-(4-Chlorophenyl)-3-Hydroxy-4(3H)-Quinazolinone | Similar structure with different substitution | Antimicrobial properties |
Q & A
Q. Purity Confirmation :
- TLC : Homogeneity is verified using silica gel plates with mobile phases like cyclohexane:ethyl acetate (2:1) .
- Spectroscopy : IR (C=O, C=N stretches), and NMR (aromatic proton shifts, hydroxy group resonance), and mass spectrometry (molecular ion peaks) .
- Elemental Analysis : Agreement between calculated and observed C, H, N percentages .
What pharmacological activities have been reported for this compound?
Basic
Key activities include:
- Analgesic : Demonstrated in acetic acid-induced writhing models in mice, with efficacy up to 83.18% inhibition compared to controls (superior to indomethacin in some studies) .
- Anti-inflammatory : COX-2 selective inhibition observed in structurally related 2,3-disubstituted quinazolinones .
- Antimicrobial : Activity against Gram-positive and Gram-negative bacteria in derivatives with halogen or benzothiazole substituents .
How can researchers optimize reaction conditions to improve the yield of this quinazolinone derivative?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance cyclization efficiency .
- Temperature Control : Reflux at 120–130°C ensures complete ring closure without decomposition .
- Catalysts : Glacial acetic acid accelerates aminolysis in hydrazine-mediated reactions .
- Purification : Recrystallization from ethanol or ethyl acetate improves yield and purity .
Data-Driven Example : Substituting pyridine with DMF increased the yield of a related compound (BQ1) from 60% to 70% .
What methodologies are used to study structure-activity relationships (SAR) of quinazolinone derivatives?
Q. Advanced
- Analog Synthesis : Systematic substitution at positions 2, 3, and 6/8 (e.g., halogenation, benzothiazole addition) to assess bioactivity .
- Biological Assays :
- COX-1/COX-2 Inhibition : Enzyme immunoassays to determine selectivity ratios .
- Antimicrobial Screening : Broth microdilution for MIC values against bacterial/fungal strains .
- Computational Modeling : Docking studies to predict binding affinities (e.g., COX-2 active site interactions) .
Case Study : Introducing a 4-methoxybenzothiazole group at position 3 enhanced anti-inflammatory activity (compound 3e, 72% inhibition vs. 58% for indomethacin) .
How do researchers resolve contradictions in pharmacological data between quinazolinone derivatives?
Q. Advanced
- Comparative SAR Analysis : Identify substituent-specific effects. For example, bromine at position 6 enhances analgesic activity, while chlorine at position 8 may reduce bioavailability .
- Mechanistic Studies :
- Receptor Profiling : Test selectivity across targets (e.g., opioid vs. COX pathways) .
- Metabolic Stability : Assess hepatic microsomal degradation to explain variability in in vivo efficacy .
- Dose-Response Curves : Re-evaluate activity at multiple concentrations to rule out false negatives/positives .
Example : A derivative with 6-bromo and 2-chlorophenyl groups showed higher analgesic activity (83%) than a dibromo analog (61%), attributed to improved solubility .
What techniques characterize metal complexes formed with this compound?
Q. Advanced
- Synthesis : React the quinazolinone with metal salts (e.g., Cu, Co) in ethanol under reflux .
- Characterization :
Application : Cu(II) complexes of 3-hydroxy-4(3H)-quinazolinone derivatives exhibit enhanced antimicrobial activity compared to ligands alone .
What strategies are employed to enhance the solubility and bioavailability of this compound?
Q. Advanced
- Prodrug Design : Acetylation of the hydroxy group to improve lipophilicity .
- Salt Formation : React with sodium or potassium to form water-soluble salts .
- Nanoparticle Encapsulation : Use of PLGA or liposomal carriers for sustained release .
Data Highlight : A pyridinium-acetylamino derivative (compound 5) showed 40% higher bioavailability in rodent models due to improved solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
